Product packaging for 9-Oxa-2-thia-6-azaspiro[4.5]decane(Cat. No.:)

9-Oxa-2-thia-6-azaspiro[4.5]decane

Cat. No.: B13331757
M. Wt: 159.25 g/mol
InChI Key: NWMSTZAJALSXRY-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Heterocyclic Chemistry

Spirocyclic compounds represent a fascinating and important class of organic molecules. Their defining feature, the spiro-atom, imparts a rigid, three-dimensional geometry that is often sought after in drug design. Unlike flat, aromatic systems, the non-planar nature of spirocycles allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. This inherent three-dimensionality is a key reason for their increasing prevalence in the design of novel therapeutic agents. Many natural products possess spirocyclic cores, further highlighting their biological relevance and providing inspiration for synthetic chemists.

The construction of the quaternary carbon center at the spiro-junction presents a unique synthetic challenge, driving the development of innovative and stereoselective synthetic methodologies. Over the years, numerous strategies have been established for the synthesis of spirocyclic compounds, including those containing six-membered rings. These methods are crucial for accessing the diverse range of spiro-architectures needed for various applications.

Overview of Heteroatom-Containing Spiro[4.5]decane Frameworks

Research into heteroatom-containing spiro[4.5]decanes has yielded compounds with a wide range of therapeutic potential. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. acs.org Similarly, various diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated as potential antifungal agents and chitin (B13524) synthase inhibitors. achemblock.com The anticancer potential of spiro compounds is also a significant area of research, with various spirooxindoles and other related structures showing promising cytotoxic activity. researchgate.net The development of synthetic methods to access these complex structures, such as the diastereoselective synthesis of 2-oxa-7-azaspiro[4.5]decane derivatives through relay catalysis, is an active area of investigation. researchgate.net

The following table provides an overview of some researched heteroatom-containing spiro[4.5]decane derivatives and their observed or potential biological activities.

Compound ClassHeteroatomsInvestigated Biological Activity
1-Oxa-8-azaspiro[4.5]decanesOxygen, NitrogenM1 muscarinic agonists, σ1 receptor ligands acs.orgnih.gov
2,8-Diazaspiro[4.5]decanesNitrogenChitin synthase inhibitors, antifungal agents achemblock.com
1-Oxa-4-azaspiro[4.5]decanesOxygen, NitrogenAntitumor activity mdpi.com
1-Thia-4-azaspiro[4.5]decanesSulfur, NitrogenAnticancer activity
1-Oxa-7-thia-4-azaspiro[4.5]decanesOxygen, Sulfur, NitrogenAnti-inflammatory activity researchgate.net

Research Trajectory of 9-Oxa-2-thia-6-azaspiro[4.5]decane within the Spirocyclic Class

The specific compound, this compound, and its derivatives represent a more niche area within the broader field of spiro[4.5]decane research. While extensive studies on isomeric structures exist, dedicated research focusing solely on the 9-oxa-2-thia-6-aza arrangement is limited. The primary information available for this compound and its 2,2-dioxide derivative comes from chemical databases and suppliers. bldpharm.com

The research that has been conducted on closely related oxa-thia-aza spiro systems provides a valuable context for understanding the potential properties and applications of this compound. For example, computational analyses have been performed on aza analogues of related oxathiole dioxide spiro compounds to understand their conformational properties and inhibitory activity against HIV-1 reverse transcriptase. nih.gov Such theoretical studies could be applied to this compound to predict its three-dimensional structure and potential biological interactions.

The synthesis of related spiro systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, has been achieved through the reaction of keto sulfones with N-alkylaminoethanols. researchgate.net This suggests potential synthetic routes that could be adapted to produce this compound. The exploration of such synthetic methodologies would be a crucial first step in enabling more detailed studies of its chemical and biological characteristics.

Below is a table summarizing the basic information available for a derivative of the target compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 2,2-dioxide1865956-58-6C₇H₁₃NO₃S191.25

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NOS B13331757 9-Oxa-2-thia-6-azaspiro[4.5]decane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

IUPAC Name

9-oxa-2-thia-6-azaspiro[4.5]decane

InChI

InChI=1S/C7H13NOS/c1-4-10-6-7(1)5-9-3-2-8-7/h8H,1-6H2

InChI Key

NWMSTZAJALSXRY-UHFFFAOYSA-N

Canonical SMILES

C1CSCC12COCCN2

Origin of Product

United States

Synthetic Methodologies for 9 Oxa 2 Thia 6 Azaspiro 4.5 Decane and Its Analogs

General Strategies for Constructing the Spiro[4.5]decane Core

The formation of the spiro[4.5]decane skeleton is the cornerstone of synthesizing compounds like 9-Oxa-2-thia-6-azaspiro[4.5]decane. Various synthetic strategies have been developed to achieve this, often involving the creation of the spirocyclic junction as a key step. These methods can be broadly categorized based on the bond-forming reactions utilized.

Cyclization Reactions in Oxa-Thia-Aza Spirocycle Formation

Cyclization reactions are fundamental to the synthesis of spirocycles. These reactions can be either intramolecular, where a single molecule folds onto itself, or intermolecular, involving the joining of two or more molecules.

Intramolecular cyclization is a powerful strategy for forming spirocyclic systems. One notable method is the dearomatization spirocyclization, which has been utilized to create various spiro[4.5]decane derivatives. researchgate.net For instance, the iron(III)-catalyzed trifluoromethylation of unactivated alkenes can proceed in tandem with a radical-induced phenol (B47542) dearomatizing spirocyclization to yield CF3-substituted spiro[4.5]decanes. researchgate.net Another key approach is iodocyclization, which has been successfully employed in the synthesis of a wide array of oxa-spirocycles. rsc.orgnih.gov This method involves the reaction of an unsaturated alcohol with iodine, leading to the formation of a cyclic ether. This strategy has proven effective for creating over 150 different oxa-spirocyclic compounds. rsc.orgnih.gov

A variety of other intramolecular cyclization methods have also been explored for the synthesis of oxa-spirocycles, including:

Ring-closing metathesis. researchgate.net

Oxidative intramolecular hydroxy-cyclization catalyzed by gold. researchgate.netnih.gov

Rhodium-catalyzed oxidative cyclization of oxyamines. researchgate.netnih.gov

Palladium-catalyzed directing group-assisted intramolecular C-H activation/oxidative cyclization. researchgate.netnih.gov

Intermolecular cyclization reactions also play a crucial role in the construction of spiro[4.5]decane skeletons. Visible-light-promoted radical addition/dearomative cyclization tandem reactions have emerged as a valuable tool for building spirocycles. acs.org For example, the intermolecular dearomative cyclization of diethyl 2-bromo-2-(4-methoxybenzyl)malonates and alkynes can lead to the formation of p-spiro[4.5]decane skeletons. acs.org A highly efficient ortho-dearomative cyclization between alkynes and 2-bromo-2-(2-methoxybenzyl)malonate has been achieved using visible light-induced photoredox catalysis with fac-Ir(ppy)3 as the catalyst, producing a variety of spiro[4.5]deca-1,7,9-trien-6-ones in good yields. acs.org

Nucleophilic Substitution Reactions in Spirocyclic Assembly

Nucleophilic substitution reactions are a cornerstone of organic synthesis and are instrumental in the assembly of spirocyclic frameworks. youtube.comyoutube.comlibretexts.orgyoutube.comyoutube.com In these reactions, a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. libretexts.org This fundamental transformation can be applied to construct the heterocyclic rings found in compounds like this compound.

For example, the synthesis of oxa-spirocyclic amines can be achieved through a sequence involving nucleophilic substitution. nih.gov An initial iodocyclization reaction can install an iodine atom, which then serves as a leaving group. Subsequent reaction with sodium azide, a nucleophile, followed by reduction, yields the desired amine. nih.gov This two-step process demonstrates the utility of nucleophilic substitution in introducing key functional groups and building the heterocyclic portion of the spirocycle.

The mechanism of nucleophilic substitution can be either bimolecular (SN2) or unimolecular (SN1). youtube.comyoutube.com In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the leaving group departs in a single, concerted step. youtube.comyoutube.com In contrast, an SN1 reaction is a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.comyoutube.com The choice of substrate, nucleophile, and reaction conditions determines which mechanism is favored.

Palladium-Catalyzed Cross-Coupling in Spiroheterocycle Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. jocpr.comresearchgate.net These reactions are particularly valuable for the construction of complex molecular architectures, including spiroheterocycles. jocpr.comresearchgate.net

One powerful application of this methodology is in cascade reactions, where multiple bond-forming events occur in a single pot. For instance, the synthesis of spiro-fused dihydrobenzofurans and indolines has been achieved through a palladium-catalyzed cascade that combines selective nucleophilic substitution, Heck reaction, and C–H activation. researchgate.net This approach allows for a significant increase in molecular complexity in a single synthetic operation.

The Suzuki-Miyaura reaction, a type of palladium-catalyzed cross-coupling, is widely used for the formation of C(sp2)-C(sp2) bonds. jocpr.comresearchgate.net Recent advancements have expanded its scope to include the coupling of C(sp3) centers, further increasing its versatility. For example, the palladium-catalyzed C(sp3)-C(sp3) coupling of (chloromethyl)aryls with N,N-dialkylaminomethyltrifluoroborate salts provides access to arylethylamine scaffolds, which are important structural motifs in many biologically active compounds. frontierspecialtychemicals.com The choice of ligand is often crucial for controlling the selectivity of these reactions, with sterically hindered N-heterocyclic carbene ligands showing promise in directing the coupling to specific positions on a dihalogenated heteroarene. nsf.gov

Atom-Transfer Radical Cyclization (ATRC) for Spiro-Scaffold Generation

Atom-transfer radical cyclization (ATRC) is a powerful method for the construction of cyclic and spirocyclic compounds. This process involves the generation of a radical species from an organic halide through a single electron transfer from a transition metal catalyst. nih.gov The resulting radical can then undergo an intramolecular addition to an unsaturated system, such as an alkene or alkyne, to form a new ring. nih.gov

This method is particularly attractive for its ability to create complex structures with a high degree of stereochemical control. nih.govnih.gov By employing engineered enzymes, such as cytochromes P450, as catalysts, it is possible to achieve both enantio- and diastereodivergent radical catalysis. nih.gov This biocatalytic approach allows for the fine-tuning of the reaction environment to favor the formation of a specific stereoisomer. nih.govnih.gov The ATRC process typically involves the regeneration of the metalloenzyme catalyst, making it a catalytic cycle. nih.gov

Cascade and Multicomponent Reactions in Spiro[4.5]decane Synthesis

Cascade and multicomponent reactions (MCRs) represent powerful strategies for the efficient construction of complex molecular architectures like the spiro[4.5]decane framework from simple starting materials in a single operation. These reactions are highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation.

Recent research has highlighted the use of MCRs in the synthesis of various spirocyclic compounds. For instance, copper-catalyzed three- or four-component reactions involving 2-methylindole, aromatic aldehydes, and different cyclic dienophiles have been successfully employed to produce diverse spirotetrahydrocarbazoles with high diastereoselectivity. beilstein-journals.orgnih.gov In some cases, both the diene and dienophile are generated in situ, streamlining the synthetic process. beilstein-journals.org Another example is the organocatalytic Michael–Michael-aldol cascade reaction, which yields spirooxindole derivatives in good yields and with high stereoselectivity. rsc.org This approach has been shown to be effective with a variety of heterocycles, including oxindoles and benzofuranones. rsc.org

Furthermore, a palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed for the asymmetric synthesis of oxindoles. rsc.org The use of endo-5-norbornene-2,3-dimethanol was crucial in this transformation to prevent undesired side reactions. rsc.org These examples underscore the potential of cascade and multicomponent strategies in constructing the core spiro[4.5]decane structure, which can be adapted for the synthesis of this compound.

Functionalization and Derivatization of the this compound Scaffold

Once the core spirocyclic framework is established, further functionalization and derivatization are crucial for tuning the molecule's properties and exploring its structure-activity relationships.

The introduction of various substituents onto the this compound scaffold allows for the exploration of a wide chemical space. For example, a diastereoselective Au/Pd relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This method is noted for its simplicity and broad compatibility with different functional groups. researchgate.net

In a different approach, novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been synthesized through a metal-catalyzed cascade cyclization. mdpi.com This research demonstrated that linking these derivatives to acetyl-protected mannose significantly improved their biological activity. mdpi.com

The synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones has been achieved via a one-pot reaction of 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one with thioglycolic acid, yielding a family of spiro-thiazolidinone derivatives. nih.gov Additionally, the synthesis of 1-oxa-4-thiaspiro- and 1,4-dithia-spiro[4.5]decane analogues has been pursued to modulate the affinity for specific biological targets by replacing oxygen atoms with sulfur. unimore.it

Controlling the stereochemistry of the spirocyclic core is a significant challenge in synthesis. nih.gov An efficient and stereocontrolled route to both (R)- and (S)-configured 1,6,9-trioxaspiro[4.5]decane ring systems has been developed from D-glucose. researchgate.net This method provides access to oxa-analogs of naturally occurring spiroacetals. researchgate.net

Another strategy for achieving high diastereoselectivity is the use of cooperative photocatalysis and organocatalysis. This approach has been used in the [3+2] cycloaddition reaction of 2-methylene-tetrahydronaphtalene-1-ones with N-cyclopropylanilines to synthesize 2-amino-spiro[4.5]decane-6-ones with up to 99:1 diastereoselectivity. mdpi.com

Table 1: Comparison of Stereoselective Synthetic Methods

Method Target Scaffold Key Features Diastereoselectivity Reference
Stereocontrolled route from D-glucose 1,6,9-Trioxaspiro[4.5]decane Access to both (R) and (S) configurations High researchgate.net
Cooperative photocatalysis and organocatalysis 2-Amino-spiro[4.5]decane-6-ones Metal-free, mild conditions Up to 99:1 mdpi.com

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact.

Microwave irradiation has become a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and improved regioselectivity compared to conventional heating methods. rsc.orgelsevierpure.com This technique has been successfully applied to the synthesis of various spiro heterocycles. rsc.orgelsevierpure.comnih.govnih.govmdpi.com For instance, the synthesis of certain spiro compounds under microwave-assisted conditions reduced reaction times from hours to minutes and significantly increased yields. nih.gov A microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reaction has also been developed for the synthesis of spiro compounds in good yields using an ionic liquid as a catalyst in an environmentally benign solvent like ethanol. nih.gov

Table 2: Microwave-Assisted vs. Conventional Synthesis of Spiro Compounds

Compound Method Reaction Time Yield Reference
Spiro-compound 4a Conventional Heating 5 hours 42% nih.gov
Spiro-compound 4a Microwave Irradiation 15 minutes 81% nih.gov
Spiro-compound 4b Conventional Heating 5 hours 48% nih.gov
Spiro-compound 4b Microwave Irradiation 15 minutes 85% nih.gov
Spiro-compound 7 Conventional Heating 4 hours 53% nih.gov
Spiro-compound 7 Microwave Irradiation 15 minutes 84% nih.gov
Spiro-compound 8 Conventional Heating 4 hours 59% nih.gov
Spiro-compound 8 Microwave Irradiation 15 minutes 86% nih.gov

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit high enantio- and regioselectivity. A multienzymatic pathway has been developed for the oxidative rearrangement of furylpropanols to produce complex spirocyclic building blocks. acs.org This one-pot system combines an oxygenating peroxidase, an oxidase, and a ketoreductase to efficiently generate stereochemically defined oxa-spirolactones. acs.org The use of biocatalysts, such as chloroperoxidase, in combination with other enzymes allows for the efficient conversion of furan (B31954) derivatives into spirocyclic ketals. acs.org These biocatalytic approaches are instrumental in producing optically pure precursors for more complex spirocyclic systems. acs.orggoogle.com

Green Chemistry Approaches in Oxa-Thia-Aza Spirodecane Synthesis

Advanced Synthetic Route Optimization for Spiro[4.5]decane Systems

The construction of the this compound core, while not explicitly detailed in currently available literature, can be approached through various modern synthetic strategies that have been successfully applied to analogous spiro[4.5]decane systems. Optimization of these synthetic routes is crucial for improving yields, reducing reaction times, and enhancing stereoselectivity. Key strategies include leveraging catalytic systems, multicomponent reactions, and advanced reaction conditions.

One of the most powerful techniques in modern organic synthesis is the use of transition metal catalysis. For the construction of related oxa-azaspiro[4.5]decane derivatives, a diastereoselective gold/palladium relay catalytic tandem cyclization has been reported. researchgate.net This method involves the generation of a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition. researchgate.net The optimization of such a process would involve screening different phosphine (B1218219) ligands for the palladium catalyst and varying the gold co-catalyst to fine-tune the electronic properties and steric environment of the catalytic system, thereby maximizing the diastereoselectivity and yield of the spirocyclic product.

Rhodium(III)-catalyzed spiro-cyclization represents another advanced approach. acs.org This method has been used for the synthesis of spiropyrrolidinetriones from secondary aromatic amides and maleimides. acs.org The optimization of this reaction would focus on the choice of the rhodium precursor, the additive (e.g., silver salts), and the solvent to achieve high regioselectivity and yield. acs.org Slight modifications in the reaction conditions can even direct the reaction towards different structural motifs, highlighting the importance of careful optimization. acs.org

Table 1: Optimization of Rh(III)-Catalyzed Spiro-Cyclization

Entry Catalyst (mol %) Additive (mol %) Solvent Temperature (°C) Yield (%)
1 [RhCp*Cl2]2 Ag2CO3 (10) DCE 80 18
2 [RhCp*Cl2]2 AgOAc (40) DCE 80 55
3 [RhCp*Cl2]2 AgSbF6 (40) DCE 80 72
4 [Ru(p-cymene)Cl2]2 AgSbF6 (40) DCE 80 <10
5 [IrCp*Cl2]2 AgSbF6 (40) DCE 80 No reaction

Data sourced from a study on the synthesis of spiropyrrolidinetriones. acs.org

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules in a single step, minimizing waste and purification efforts. The synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones has been achieved through a one-pot reaction of a ketone, an amine, and thioglycolic acid. nih.gov Optimization of MCRs often involves adjusting the stoichiometry of the reactants, the choice of catalyst (which can be as simple as the acidic thioglycolic acid itself), and the reaction temperature and solvent. nih.gov Microwave-assisted organic synthesis can also be a powerful tool for accelerating these reactions and improving yields. rsc.org

Table 2: One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones

Starting Ketone Product Yield (%)
Cyclohexanone 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro[4.5]decan-3-one 68
N-Benzyl-4-piperidone 8-benzyl-4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-one 75

Data from a study on the synthesis of thia-azaspiroalkanones. nih.gov

Furthermore, photocatalysis and organocatalysis have emerged as green and powerful tools for the construction of spirocyclic systems. For instance, the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been accomplished through a synergistic photocatalytic and organocatalytic [3+2] cycloaddition of cyclopropylamines with olefins. mdpi.com The optimization of such a reaction would involve screening different organic phosphoric acid catalysts and light sources to maximize the diastereomeric ratio and yield. mdpi.com

Intramolecular cyclization is another key strategy for the synthesis of spiro[4.5]decane systems. A novel synthesis of the spiro[4.5]decane carbon framework has been achieved through the copper(I) halide-catalyzed decomposition of phenolic α-diazoketones, leading to a spiro[4.5]deca-6,9-diene-2,8-dione in high yield. rsc.org The choice of the copper catalyst and solvent is critical for the efficiency of this intramolecular cyclization. rsc.org

While a direct synthetic route to this compound is not yet reported, the advanced methodologies for constructing analogous spiro[4.5]decane heterocycles provide a strong foundation for its future synthesis. A plausible approach could involve a multi-step synthesis beginning with the construction of a suitable acyclic precursor containing the necessary oxygen, sulfur, and nitrogen functionalities, followed by a carefully optimized intramolecular cyclization, potentially catalyzed by a transition metal, to form the desired spirocyclic core. The optimization of such a route would be guided by the principles and findings from the synthesis of related spiro[4.5]decane analogs.

Structure Activity Relationship Sar Studies of 9 Oxa 2 Thia 6 Azaspiro 4.5 Decane Derivatives

Conformational Analysis and Rigidity of the Spiro[4.5]decane Framework

The spiro[4.5]decane framework is characterized by a central quaternary carbon atom that joins a five-membered and a six-membered ring. nih.gov This structural feature imparts a significant degree of rigidity to the molecule. nih.gov Unlike more flexible acyclic or monocyclic systems, the spirocyclic nature of 9-oxa-2-thia-6-azaspiro[4.5]decane restricts the conformational freedom of the molecule. This reduction in conformational entropy can be advantageous in drug design, as the energy penalty for the molecule to adopt its bioactive conformation upon binding to a biological target is minimized. nih.gov

Impact of Heteroatom (Oxygen, Sulfur, Nitrogen) Position and Oxidation State on Biological Activity

The precise placement and oxidation state of the oxygen, sulfur, and nitrogen heteroatoms within the this compound scaffold are critical determinants of its biological activity. These atoms can participate in various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and metal coordination, which are fundamental to molecular recognition by biological macromolecules.

The sulfur atom at the 2-position introduces a unique element with the potential for diverse interactions. In its native thioether state, it can engage in hydrophobic and van der Waals interactions. However, the oxidation state of the sulfur atom can dramatically alter the electronic and steric properties of the molecule, with profound implications for biological activity. For instance, oxidation to the sulfoxide (B87167) or sulfone state introduces a polar, tetrahedral geometry around the sulfur atom. uni.lu The sulfone group, in particular, can act as a strong hydrogen bond acceptor and may significantly impact the solubility and metabolic stability of the compound.

The following table summarizes the potential impact of heteroatom variations on biological activity:

Heteroatom/GroupPositionPotential Role in Biological Activity
Nitrogen6Hydrogen bond acceptor/donor, modulation of pKa
Oxygen9Hydrogen bond acceptor
Sulfur (Thioether)2Hydrophobic interactions, van der Waals forces
Sulfur (Sulfoxide)2Hydrogen bond acceptor, increased polarity
Sulfur (Sulfone)2Strong hydrogen bond acceptor, altered geometry and polarity

Influence of Substituent Nature and Position on Molecular Recognition and Ligand Efficacy

The nature and position of substituents on the this compound core are key factors in modulating molecular recognition and ligand efficacy. Substituents can be systematically varied to probe the steric and electronic requirements of a target binding site, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

Substituents on the nitrogen atom at the 6-position can significantly influence the compound's pharmacological profile. For example, the introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets within a receptor. Conversely, the incorporation of polar or ionizable groups can improve aqueous solubility and facilitate interactions with polar residues in the binding site.

Substitutions on the carbon atoms of either the five-membered or six-membered rings can also have a profound impact. The introduction of substituents can alter the conformational preferences of the rings, introduce new points of interaction with the target, or block unwanted metabolic pathways. For example, in related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, the nature of the substituent at the 4-position was found to be critical for antitumor activity. nih.govmdpi.com

The following table illustrates the influence of substituent variations on the biological activity of a related series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against the A549 human lung cancer cell line:

CompoundSubstituent at N-4IC50 (µM) against A549
11bp-Bromobenzyl0.18
11hp-Bromobenzyl0.19

Data from a study on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, demonstrating the impact of substituents on biological activity. nih.gov

SAR Hypotheses for Modulating Specific Biological Targets

Based on the structural features of the this compound scaffold and SAR data from related compounds, several hypotheses can be formulated for modulating specific biological targets.

Hypothesis 1: Targeting Kinases: The presence of multiple hydrogen bond acceptors (oxygen, sulfur oxides) and a modifiable nitrogen atom suggests that derivatives of this scaffold could be designed as kinase inhibitors. The spirocyclic core would serve as a rigid scaffold to orient substituents towards the ATP-binding site, with the nitrogen atom potentially interacting with the hinge region.

Hypothesis 2: CNS Receptor Modulation: The rigid framework and the presence of a basic nitrogen atom are features commonly found in ligands for central nervous system (CNS) receptors, such as serotonin (B10506) or dopamine (B1211576) receptors. Modifications of the substituent on the nitrogen atom could be explored to achieve selectivity for specific receptor subtypes.

Hypothesis 3: Anticancer Activity: Drawing parallels with other spirocyclic systems, derivatives of this compound could be investigated for anticancer properties. nih.govmdpi.comresearchgate.net The introduction of cytotoxic pharmacophores or groups that can induce apoptosis could be a viable strategy.

The following table outlines potential biological targets and the corresponding SAR strategies for this compound derivatives:

Potential Biological TargetKey Pharmacophoric FeaturesProposed SAR Strategy
KinasesHydrogen bond donors/acceptors, aromatic ringsIntroduce aromatic substituents on N-6, explore different oxidation states of sulfur
CNS ReceptorsBasic nitrogen, lipophilic groupsVary substituents on N-6 to modulate basicity and lipophilicity
Cancer CellsElectrophilic centers, groups inducing apoptosisIntroduce Michael acceptors, functionalize with known cytotoxic moieties

Comparative SAR Analysis with Structurally Related Oxa-Thia-Aza Spirocyclic Compounds

A comparative analysis of the this compound scaffold with other oxa-thia-aza spirocyclic compounds provides valuable insights into the SAR of this class of molecules. For instance, studies on 1-oxa-4-thiaspiro[4.5]decane derivatives have demonstrated their potential as 5-HT1A receptor agonists. nih.gov In this series, the relative positions of the oxygen, sulfur, and nitrogen atoms, as well as the nature of the substituent on the nitrogen, were crucial for activity.

In another example, 1-oxa-8-azaspiro[4.5]decane derivatives have been evaluated as selective σ1 receptor ligands. nih.gov The affinity for the σ1 receptor was found to be highly dependent on the substituent attached to the nitrogen atom.

The following table provides a comparative overview of different oxa-thia-aza spirocyclic scaffolds and their reported biological activities:

Spirocyclic ScaffoldReported Biological ActivityKey SAR Observations
1-Oxa-4-thiaspiro[4.5]decane5-HT1A receptor agonism nih.govSubstituents on the piperidine (B6355638) nitrogen are critical for potency and selectivity.
1-Oxa-8-azaspiro[4.5]decaneσ1 receptor affinity nih.govThe nature of the substituent on the azaspiro nitrogen dictates affinity.
1-Oxa-4-azaspiro[4.5]decaneAntitumor activity nih.govmdpi.comSubstituents on the nitrogen and the dienone ring influence cytotoxicity.
This compound Hypothetical The unique arrangement of heteroatoms suggests potential for novel pharmacology.

This comparative analysis underscores the rich chemical space offered by oxa-thia-aza spirocyclic systems and suggests that the this compound scaffold holds significant promise for the discovery of new bioactive molecules.

Based on a comprehensive review of scientific literature, there is no available information regarding the mechanistic and preclinical biological investigations of the specific chemical compound This compound .

Therefore, it is not possible to generate an article with the requested detailed sections and subsections (4.1.1, 4.1.2, 4.2.1, 4.2.2, and 4.2.3) focusing solely on this compound. The strict adherence to the specified compound, as per the instructions, cannot be fulfilled due to the absence of relevant research findings in the public domain.

While the broader chemical scaffold of azaspiro[4.5]decane has been the subject of various studies, attributing the findings from analogs to "this compound" would be scientifically inaccurate and would violate the core instructions of the request. Further research on this specific compound is required before a detailed scientific article on its biological activities can be composed.

Mechanistic and Preclinical Biological Investigations of 9 Oxa 2 Thia 6 Azaspiro 4.5 Decane and Analogs

Preclinical Efficacy in In Vitro and In Vivo Research Models

Extensive literature searches have not yielded any specific studies on the in vitro activity of 9-Oxa-2-thia-6-azaspiro[4.5]decane against mycobacterial, leishmanial, or bacterial pathogens. However, research into structurally related analogs, specifically derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, has demonstrated antiviral properties.

A series of 1-thia-4-azaspiro[4.5]decan-3-ones with an amide group at the C-4 position and various substitutions at C-2 and C-8 were synthesized and assessed for their antiviral activity. nih.govnih.gov Several of these compounds were found to inhibit the replication of human coronavirus 229E (HCoV-229E). nih.govnih.govsemanticscholar.org The most potent of these analogs was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, which exhibited an EC50 value of 5.5 µM. nih.govnih.gov The antiviral activity was noted to be highly dependent on the nature of the substituents at both the C-2 and C-8 positions of the azaspiro[4.5]decane framework. nih.govsemanticscholar.org Interestingly, these compounds did not show any activity against influenza viruses, despite sharing a structural scaffold with a known class of influenza virus fusion inhibitors. nih.govnih.gov

Table 1: In Vitro Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Analogs against HCoV-229E

Compound Substituent (R) Substituent (R1) EC50 (µM)
7m 4-CF3 Methyl 31
7n 4-Phenyl Methyl 12
8k 4-Methyl Methyl 28
8l 4-Ethyl Methyl 18
8m 4-Propyl Methyl 8.1
8n 4-tert-Butyl Methyl 5.5
8p 4-Phenyl Methyl 6.2

Data sourced from multiple studies. nih.govsemanticscholar.org

There is currently no published research on the antitumor activity of This compound . However, extensive research has been conducted on analogs such as 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones and 1-thia-4-azaspiro[4.5]decane derivatives, which have shown promising anticancer effects.

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives demonstrated moderate to potent activity against several human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. mdpi.com One of the most effective compounds in this series was identified as 11h , which displayed significant cytotoxicity across all three cell lines. mdpi.com Further modifications to this scaffold, such as the introduction of aromatic sulfonyl groups, have also been explored. mdpi.com A particularly potent derivative, 7j , arrested MDA-MB-231 cells in the G2/M phase of the cell cycle and induced apoptosis. mdpi.com

Similarly, new 1-thia-4-azaspiro[4.5]decane derivatives and their subsequent thioglycosides have been synthesized and evaluated for their anticancer properties. mdpi.com These compounds were tested against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines, with several showing moderate to high levels of inhibition. mdpi.comresearchgate.net

Table 2: In Vitro Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Analogs

Compound Cell Line IC50 (µM)
11b A549 0.18
11h A549 0.19
11d MDA-MB-231 0.08
11h MDA-MB-231 0.08
11k MDA-MB-231 0.09
11h HeLa 0.15
11k HeLa 0.14
12c HeLa 0.14

Data sourced from a 2019 study. mdpi.com

Table 3: In Vitro Antitumor Activity of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Analogs

Compound Cell Line IC50 (µM)
7j A549 0.17
7j MDA-MB-231 0.05
7j HeLa 0.07

Data sourced from a study on sulfonylazaspirodienone derivatives. mdpi.com

Pharmacological Profiles in Preclinical Research (e.g., Biodistribution in Animal Models for Radioligand Development)

At present, there is no available data from preclinical research regarding the pharmacological profile of This compound . This includes a lack of information on its biodistribution in animal models, which is a critical aspect of developing this compound or its analogs for applications such as radioligand development. Further research is required to elucidate these properties.

Computational and Theoretical Studies on 9 Oxa 2 Thia 6 Azaspiro 4.5 Decane

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in structure-based drug design, used to predict the binding mode and affinity of a ligand to its biological target. While specific docking studies on 9-Oxa-2-thia-6-azaspiro[4.5]decane are not publicly available, research on analogous spirocyclic systems demonstrates the utility of this approach.

For instance, studies on derivatives of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane have utilized molecular modeling to understand their interactions as potent and selective 5-HT1A receptor agonists. nih.govunimore.it These computational analyses help elucidate how the spirocyclic core orients the pharmacophoric elements to fit within the receptor's binding pocket. Similarly, ensemble docking-based virtual screening has successfully identified novel spirocyclic pyrrolopyrimidines as JAK1 kinase inhibitors, demonstrating the power of computational screening to find new chemical starting points. nih.gov

A hypothetical docking study of this compound would involve:

Target Selection: Identifying a protein target of interest, such as a G-protein coupled receptor (GPCR) or a kinase, where the spiro-scaffold could provide an optimal 3D geometry for binding.

Binding Site Analysis: Characterizing the binding pocket to identify key hydrogen bond donors/acceptors, hydrophobic regions, and potential steric clashes.

Docking Simulation: Placing various conformations of the ligand into the binding site and scoring them based on predicted binding affinity. The oxygen, nitrogen, and sulfur atoms of the scaffold would be analyzed for their potential to form specific interactions like hydrogen bonds or polar contacts.

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment, providing a more dynamic and realistic view of the binding interactions.

These simulations provide critical insights that guide the rational design of more potent and selective derivatives.

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. emanresearch.org These methods provide a fundamental understanding of a compound's stability, reactivity, and molecular properties based on its electronic structure. nih.gov For this compound, DFT calculations could predict several key features:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. mdpi.com

Electron Distribution: Calculating molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions. This would highlight the nucleophilic character of the oxygen, nitrogen, and sulfur atoms and the electrophilic character of nearby carbons or hydrogens, predicting sites for metabolic attack or receptor interaction.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. emanresearch.org A smaller gap suggests higher reactivity.

Charge Distribution: Calculating atomic charges (e.g., Mulliken charges) to quantify the partial charge on each atom, which influences non-covalent interactions. nih.gov

The accuracy of these predictions is highly dependent on the chosen functional and basis set, and benchmarks against experimental data for similar compounds are often used to select the most appropriate level of theory. github.io

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Physicochemical Parameter Prediction

Before a compound can be considered for development, its pharmacokinetic and safety profiles must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties early in the drug discovery process. nih.gov Theoretical studies on analogous 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives have shown a favorable ADME profile for the series. nih.govunimore.it

For this compound, various physicochemical and ADMET properties can be predicted using computational models. These models are often built from large datasets of experimentally measured properties and use a compound's structure to predict its behavior.

Table 1: Predicted Physicochemical and ADMET Properties for this compound and Analogs

These predictions suggest that the scaffold has drug-like properties, such as a balanced hydrophobicity and the potential to cross the blood-brain barrier (BBB), making it suitable for CNS targets. nih.govunimore.it

Pharmacophore Modeling and Ligand-Based Virtual Screening for Novel Ligands

When the 3D structure of a biological target is unknown, ligand-based methods become essential. youtube.com Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target.

If this compound were identified as an active hit compound, a pharmacophore model could be developed based on its structure. mdpi.com The key steps would be:

Feature Identification: The nitrogen atom could act as a hydrogen bond donor or acceptor, the oxygen as an acceptor, and the spirocyclic rings as a hydrophobic/scaffold feature.

Model Generation: A 3D model is created with these features placed at specific distances and angles from each other, based on the compound's low-energy conformation.

Virtual Screening: This pharmacophore model is then used as a 3D query to search large compound databases (like ZINC15) to find other molecules that match the required features, regardless of their underlying chemical scaffold. youtube.com

This approach is a powerful tool for scaffold hopping—finding new, structurally diverse molecules that retain the desired biological activity. mdpi.com It relies on the principle that molecules with similar shapes and chemical features are likely to have similar biological activities. youtube.com

Conformational Landscape Analysis using Advanced Computational Chemistry Methodologies

The biological activity of a flexible molecule is determined by the conformation it adopts when binding to its target. Spirocyclic systems, despite being relatively rigid, possess a complex conformational landscape due to the puckering of their constituent rings. rsc.org Understanding this landscape is crucial for drug design.

Advanced computational methods can be used to perform a comprehensive conformational analysis of this compound. researchgate.net This involves systematically exploring the potential energy surface of the molecule to identify all low-energy, stable conformations. The presence of the five-membered thiolane-like ring and the six-membered piperidine-like ring fused at the spiro center creates a unique set of possible chair, boat, and twist-boat conformations for the six-membered ring and envelope/twist conformations for the five-membered ring.

Computational techniques can map the energy barriers between these conformations, revealing which shapes the molecule is most likely to adopt in solution. researchgate.net This information is vital for:

Rationalizing biological activity: The bioactive conformation might not be the lowest energy state.

Guiding docking studies: Ensuring that the relevant conformations are included in the docking calculations.

Designing rigid analogs: Modifying the scaffold to lock it into a desired bioactive conformation, potentially increasing potency and selectivity.

Analytical and Spectroscopic Characterization of 9 Oxa 2 Thia 6 Azaspiro 4.5 Decane Compounds in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 9-Oxa-2-thia-6-azaspiro[4.5]decane derivatives. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. encyclopedia.pub

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to one another. For a this compound scaffold, characteristic signals would correspond to the protons on the tetrahydrofuran (B95107) and thiazolidine (B150603) rings. The chemical shifts (δ) of protons adjacent to the oxygen, sulfur, and nitrogen heteroatoms are particularly informative. For instance, protons on carbons bonded to the highly electronegative oxygen atom (e.g., at the C8 and C10 positions) would be expected to resonate at a lower field (higher ppm) compared to other methylene (B1212753) protons in the rings.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. With a wider chemical shift range, it often allows for the resolution of all unique carbon atoms in the molecule. encyclopedia.pub In the this compound system, the spiro carbon (C5) would have a distinct chemical shift due to its unique quaternary environment, being bonded to four other carbon atoms. Carbons adjacent to heteroatoms (C1, C3, C7, C8, C10) would also exhibit characteristic shifts influenced by the electronegativity of the neighboring O, S, or N atom. For example, in a related 6-Oxa-2-thiaspiro[4.5]decan-9-ol system, sp³ hybridized carbons adjacent to the sulfur atom show distinct signals in the δ 35–50 ppm range in the ¹³C NMR spectrum. vulcanchem.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure. rsc.org

COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are on adjacent carbons.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for unambiguous assignment of proton signals to their corresponding carbons. rsc.org

HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting different fragments of the molecule and confirming the position of the spiro-center and heteroatoms. rsc.org

Table 1: Representative Predicted NMR Data for the this compound Skeleton This table presents hypothetical, yet chemically reasonable, NMR chemical shift ranges for the parent compound based on general principles and data from analogous structures. Actual values will vary with substitution and solvent.

Atom Position Technique Expected Chemical Shift (δ) Range (ppm) Notes
H on C1, C3, C4 ¹H NMR 2.5 - 3.5 Protons adjacent to sulfur and the spiro-carbon.
H on C7, C8, C10 ¹H NMR 3.0 - 4.5 Protons adjacent to nitrogen and oxygen.
H on N6 ¹H NMR 1.5 - 5.0 Broad signal, position is highly dependent on solvent and concentration.
C1, C3, C4 ¹³C NMR 30 - 55 Carbons in the thiazolidine ring.
C5 (Spiro) ¹³C NMR 60 - 85 Quaternary carbon, typically a weaker signal.
C7, C8, C10 ¹³C NMR 45 - 75 Carbons in the oxazolidine (B1195125) part of the piperidine (B6355638) ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of a compound like this compound. researchgate.net

For the parent compound, C₇H₁₃NOS, the expected monoisotopic mass can be calculated with high precision. An HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity. For instance, a related derivative, 9-oxa-2λ⁶-thia-6-azaspiro[4.5]decane-2,2-dioxide (C₇H₁₃NO₃S), has a predicted monoisotopic mass of 191.06161 Da. uni.lu HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 192.06889 or other adducts like the sodium adduct [M+Na]⁺ at m/z 214.05083. uni.lu

Beyond molecular formula validation, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide crucial structural information. By inducing fragmentation of the parent ion, a characteristic fingerprint of daughter ions is produced. The analysis of these fragments helps to confirm the connectivity of the spirocyclic system, as cleavage would be expected to occur at the weaker bonds or lead to the formation of stable, resonance-delocalized fragments characteristic of the two heterocyclic rings.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net The this compound core contains a spiro-carbon (C5), which is a stereocenter. Therefore, the molecule is chiral and can exist as a pair of enantiomers.

To perform X-ray crystallography, a high-quality single crystal of the compound is required. researchgate.net The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map, from which the atomic positions can be determined.

A key aspect of this analysis for chiral molecules is the determination of the absolute configuration (the actual R/S designation of the stereocenter). This is often achieved by analyzing the anomalous scattering of the X-rays, an effect that is more pronounced for heavier atoms. mit.edu The presence of a sulfur atom in the this compound structure provides a sufficiently strong anomalous scattering signal to confidently determine the absolute configuration. mit.edu The Flack parameter is a critical value derived from the crystallographic data that indicates whether the correct enantiomer has been modeled, with a value close to zero confirming the assignment. nih.govchem-soc.si

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are essential for the separation, isolation, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to determine the purity of a sample of this compound. In these techniques, the compound is passed through a column packed with a stationary phase. Based on its polarity and interactions with the stationary phase, the compound will elute at a characteristic retention time. A pure sample should ideally show a single, sharp peak. These techniques are often used with a UV detector, or more powerfully, coupled with a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC/UPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is invaluable during chemical synthesis, allowing researchers to monitor reaction progress, identify byproducts, and confirm the mass of the desired product in complex mixtures before undertaking large-scale purification. Commercial suppliers of related spirocyclic compounds often list LC-MS and UPLC as available analytical data for their products. bldpharm.combldpharm.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample of a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula.

For this compound (C₇H₁₃NOS), the theoretical composition is:

Carbon (C): 52.79%

Hydrogen (H): 8.23%

Nitrogen (N): 8.79%

Oxygen (O): 10.05%

Sulfur (S): 20.14%

An experimental result that closely matches these theoretical values provides strong, independent confirmation of the compound's elemental composition and supports the molecular formula determined by HRMS.

Advanced Research Applications and Future Perspectives for 9 Oxa 2 Thia 6 Azaspiro 4.5 Decane

Role as a Privileged Scaffold in Target-Oriented Drug Discovery and Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for the development of new drugs. hebmu.edu.cnmdpi.com Spirocycles are increasingly recognized as privileged scaffolds due to their inherent three-dimensionality, which allows for precise spatial arrangement of functional groups, leading to enhanced potency and selectivity. nih.gov

The 9-Oxa-2-thia-6-azaspiro[4.5]decane framework, which combines a piperidine (B6355638) ring with a tetrahydrothiophene-oxide ring through a spiro-carbon, is an exemplar of this principle. The inclusion of heteroatoms imparts specific properties that are highly advantageous in medicinal chemistry. For instance, the incorporation of an oxygen atom into spirocyclic systems has been shown to dramatically improve aqueous solubility and lower lipophilicity, key factors in optimizing the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate. rsc.orgnih.govresearchgate.netnih.gov

Research into related oxa-azaspiro[4.5]decane derivatives has demonstrated their potential in developing potent antitumor agents. researchgate.netmdpi.comnih.gov The unique stereochemistry and electronic properties of the oxa-thia-aza core can be exploited to achieve specific interactions with biological targets. The sulfur atom, for example, can exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone), offering a powerful tool to fine-tune the polarity, geometry, and hydrogen bonding capacity of the molecule. uni.lubldpharm.com The nitrogen atom of the piperidine ring provides a convenient handle for introducing a wide range of substituents, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties. researchgate.netresearchgate.net

Table 1: Attributes of the this compound Scaffold in Medicinal Chemistry
Structural FeatureAdvantage in Drug DesignRelevant Finding
Spirocyclic CoreProvides a rigid, three-dimensional structure, improving target specificity and novelty. nih.govSpirocycles are increasingly found in clinical candidates, enhancing properties like metabolic stability and spatial configuration. nih.gov
Oxygen HeteroatomIncreases aqueous solubility and reduces lipophilicity (logP). researchgate.netnih.govIncorporation of oxygen can improve water solubility by up to 40 times compared to carbocyclic analogs. rsc.orgnih.gov
Nitrogen HeteroatomActs as a key diversification point for building compound libraries and can serve as a protonable center for salt formation. researchgate.netSpiro-azasystems are validated scaffolds for drug discovery, with the nitrogen atom being crucial for derivatization. researchgate.net
Sulfur HeteroatomOffers multiple oxidation states (sulfide, sulfoxide, sulfone), allowing for modulation of polarity and hydrogen bonding capabilities. uni.luDerivatives like this compound 2,2-dioxide are synthetically accessible, highlighting the potential for sulfur oxidation. bldpharm.com

Development of this compound-Based Chemical Probes for Biological Systems

Chemical probes are selective small molecules used to study and manipulate biological systems, enabling the investigation of protein function and signaling pathways. northwestern.edu The unique structural and physicochemical properties of the this compound scaffold make it an attractive starting point for the design of such probes.

The development of probes requires a scaffold that can be readily modified to incorporate reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling, without losing affinity for the target. The piperidine nitrogen in the this compound system is an ideal site for such modifications.

A pertinent example from a related class of compounds is the development of an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative. nih.gov This molecule was designed as a radioligand for the σ1 receptor, which is overexpressed in many tumors. The spirocyclic core provided the necessary framework for high-affinity binding, while the attached fluoroethoxy group enabled non-invasive imaging via Positron Emission Tomography (PET). This study demonstrated that the spiro[4.5]decane architecture is well-suited for creating probes that can visualize biological targets in vivo. nih.gov

By analogy, the this compound scaffold could be leveraged to create novel probes. The presence of both oxygen and sulfur heteroatoms could lead to unique binding interactions and improved selectivity for specific targets. For instance, a fluorescent dye could be appended to the nitrogen atom to create a probe for visualizing a target protein within cells via microscopy, helping to elucidate its subcellular localization and dynamics.

Integration into Hybrid Compound Design Strategies for Enhanced Bioactivity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single molecule. The goal is to create a hybrid compound with enhanced affinity, improved selectivity, or a dual mode of action. mdpi.com

The this compound scaffold is an excellent building block for this approach. Its rigid structure can serve as a central hub or a linker to orient different pharmacophores in a precise spatial arrangement. This is critical for optimizing interactions with complex biological targets like enzymes or receptors that may have multiple binding pockets.

Recent advancements in drug discovery have seen the use of spirocyclic linkers in the design of Proteolysis-Targeting Chimeras (PROTACs). acs.org PROTACs are hybrid molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target. A study on BTK-targeting PROTACs showed that incorporating rigid, spirocyclic linkers could maintain potent degradation activity. acs.org The this compound moiety, with its defined stereochemistry and multiple attachment points, could be integrated into such designs to create next-generation degraders with improved cell permeability and pharmacokinetic properties.

Potential Applications in Material Science and Chemical Biology

Beyond medicine, the structural features of this compound suggest potential applications in material science and chemical biology.

In material science , there is a growing demand for molecules with well-defined three-dimensional shapes to create polymers and crystalline materials with novel properties. The rigidity of the spirocyclic system makes it an attractive monomer unit for the synthesis of advanced polymers. smolecule.com Materials incorporating this scaffold could exhibit unique thermal stability, solubility, and organizational properties due to the specific stereochemistry and polarity imparted by the heteroatoms.

In chemical biology , the scaffold serves as a valuable tool for exploring biological processes. researchgate.net As discussed, it can be used to generate chemical probes for target identification and validation. northwestern.edu Furthermore, libraries of this compound derivatives could be synthesized and screened to identify modulators of specific enzyme classes or protein-protein interactions. The development of efficient synthetic routes, including enantioselective methods, is crucial for unlocking the full potential of this scaffold in creating highly specific chemical tools for biological research. researchgate.net

Table 2: Potential Applications in Material Science and Chemical Biology
FieldPotential ApplicationRationale
Material ScienceDevelopment of novel polymers and crystalline materials.The rigid 3D structure can lead to materials with unique organizational properties, thermal stability, and solubility. smolecule.com
Chemical BiologyCreation of selective chemical probes (e.g., for fluorescence imaging or affinity purification).The scaffold allows for the attachment of reporter tags and its unique structure can confer high target selectivity. northwestern.edunih.gov
Use in fragment-based screening and DNA-encoded libraries (DELT).The spirocyclic core is an F(sp3)-rich fragment, a desirable feature for identifying high-quality hits in drug discovery screens. rsc.org

Future Research Directions and Unexplored Avenues in the Field of Oxa-Thia-Aza Spirocyclic Systems

The field of oxa-thia-aza spirocyclic systems, including this compound, is rich with opportunity, with many avenues remaining largely unexplored. researchgate.netresearchgate.net

Key future research directions include:

Development of Novel Synthetic Methodologies: While syntheses for some oxa-azaspirocycles exist, there is a pressing need for more general, efficient, and stereocontrolled methods to access a wide range of derivatives. researchgate.netresearchgate.net The development of enantioselective syntheses is particularly critical, as the biological activity of chiral spirocycles is often dependent on a single enantiomer. vulcanchem.com

Systematic Biological Screening: A comprehensive understanding of the biological potential of the this compound scaffold requires the synthesis of diverse compound libraries and their systematic evaluation against a broad panel of biological targets, including kinases, proteases, and GPCRs.

Exploration of Physicochemical Properties: Further investigation is needed to fully characterize how the interplay between the oxygen, sulfur (in its different oxidation states), and nitrogen atoms influences key drug-like properties such as pKa, membrane permeability, and metabolic stability.

Application in Asymmetric Catalysis: The chiral, rigid backbone of the scaffold could potentially be utilized in the design of novel ligands for asymmetric metal catalysis, a cornerstone of modern synthetic chemistry.

Advanced Materials: The self-assembly properties of these spirocycles could be explored for the creation of supramolecular structures, gels, or liquid crystals with unique functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 9-Oxa-2-thia-6-azaspiro[4.5]decane?

  • Methodological Answer : The synthesis typically involves multi-step reactions under controlled conditions. For example, spirocyclic intermediates can be formed via cyclization reactions using dry benzene as a solvent under reflux (80°C for 3 hours), followed by recrystallization from anhydrous THF to improve purity . Key parameters include solvent choice (e.g., dry benzene or THF), temperature control, and catalyst selection (e.g., pyrolidine for ring-opening reactions) . Optimization of yields often requires monitoring via thin-layer chromatography (TLC) .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the spirocyclic structure and substituent positions . Predicted collision cross-section (CCS) data from ion mobility spectrometry can further validate structural conformations, with adduct-specific CCS values (e.g., [M+H]+ = 136.2 Ų) serving as benchmarks .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer : The compound participates in alkylation, acylation, and oxidation reactions due to its sulfur and nitrogen heteroatoms. For example, thiol groups can undergo alkylation with iodomethane, while the amine moiety may react with acyl chlorides. Reaction efficiency depends on protecting group strategies (e.g., tert-butyloxycarbonyl (BOC) for amines) and solvent polarity .

Advanced Research Questions

Q. How do conflicting data on biological activity arise in studies of spirocyclic compounds like this compound?

  • Methodological Answer : Discrepancies often stem from variations in assay conditions (e.g., enzyme concentrations, pH) or structural isomerism. For instance, stereochemical differences in spiro centers can alter binding affinities to biological targets like kinases or proteases. Researchers should employ chiral chromatography and X-ray crystallography to resolve ambiguities . Statistical tools (e.g., ANOVA) are recommended to assess reproducibility across datasets .

Q. What advanced strategies are used to study the enzyme inhibition mechanisms of this compound?

  • Methodological Answer : Mechanistic studies require kinetic assays (e.g., Michaelis-Menten plots) and competitive inhibition analysis. Fluorescence quenching or surface plasmon resonance (SPR) can quantify binding constants. For example, derivatives of similar spiro compounds show IC₅₀ values in the micromolar range against neuraminidase, requiring precise control of incubation times and substrate concentrations .

Q. How can computational modeling complement experimental data for this compound?

  • Methodological Answer : Density functional theory (DFT) calculations predict electron distribution and reactive sites, while molecular docking (e.g., AutoDock Vina) simulates interactions with protein targets. CCS values from ion mobility-mass spectrometry (IM-MS) can validate predicted conformations . Cross-referencing computational results with NMR chemical shifts enhances reliability .

Methodological Considerations for Data Analysis

Q. What statistical approaches are appropriate for analyzing bioactivity data?

  • Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U test) for non-normal distributions or small sample sizes. For dose-response curves, nonlinear regression models (e.g., log-inhibitor vs. response) are standard. Ensure p-values are adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How should structural ambiguities in synthetic intermediates be resolved?

  • Methodological Answer : Combine X-ray crystallography with NOESY NMR to assign stereochemistry. For example, dihedral angles (e.g., C9—C10—C11 = 116.8°) from crystallographic data can distinguish between epimers .

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